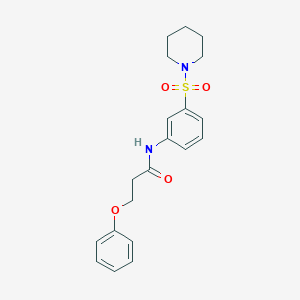
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide, also known as CDP-choline, is a nootropic compound that has been extensively studied for its cognitive enhancing effects. It is a choline-containing compound that is structurally similar to the neurotransmitter acetylcholine. CDP-choline is known to improve memory, attention, and cognitive function, making it a popular choice for use in scientific research.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide works by increasing the synthesis of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for learning and memory. By increasing the levels of acetylcholine in the brain, N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide enhances cognitive function.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been shown to have a number of biochemical and physiological effects. It increases the levels of phosphatidylcholine in the brain, which is essential for the formation of cell membranes. It also increases the levels of choline and uridine in the brain, which are important for the synthesis of acetylcholine and RNA, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its well-established safety profile. It has been extensively studied in both animals and humans and has been shown to be safe and well-tolerated. However, one limitation of using N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its relatively high cost compared to other nootropic compounds.
Direcciones Futuras
There are a number of future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide. One area of interest is its potential to treat various neurological disorders. Further studies are needed to determine the optimal dosing and treatment duration for these conditions. Another area of interest is its potential to enhance cognitive function in healthy individuals. Future studies should focus on identifying the optimal dosing and timing of N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide supplementation for cognitive enhancement. Additionally, more research is needed to understand the long-term effects of N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide supplementation on brain function and health.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide is synthesized by reacting cytidine with choline chloride in the presence of acetic anhydride. The resulting compound is then purified through a series of chromatography steps to obtain pure N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory and attention in both healthy individuals and those with cognitive impairments. N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has also been studied for its potential to treat various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10-7-11(2)14(12(15)8-10)16-13(18)9-17-5-3-4-6-17/h7-8H,3-6,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQLWFUYVYIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)



![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)